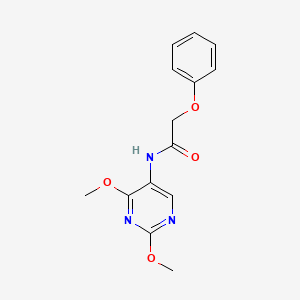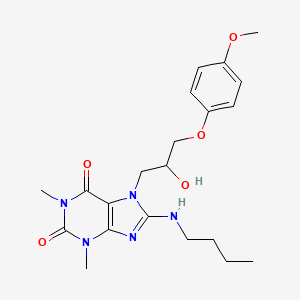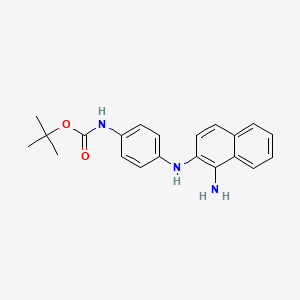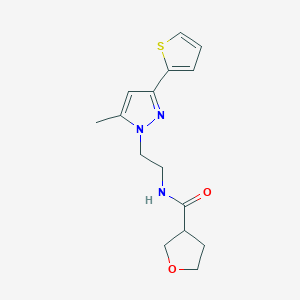![molecular formula C15H8F3NO3S B2967384 2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione CAS No. 22351-77-5](/img/structure/B2967384.png)
2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H8F3NO2S . It belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides . These compounds are important in biological and pharmaceutical contexts, including indole alkaloids .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , can be achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is characterized by a fused heterocyclic ring system . Compared to ordinary isoindole-1,3-dione derivatives, this compound has multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione: is a valuable intermediate in the synthesis of bioactive molecules. Its structure is pivotal in the formation of indole compounds, which are prevalent in nature and exhibit a wide range of biological activities . These compounds are essential in the development of new pharmaceuticals, including those with antipsychotic and neuroprotective properties .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create multifunctionalized isoindole-1,3-dione cores. These cores are integral in the construction of complex molecules with potential therapeutic applications, such as modulating dopamine receptors, which could lead to new treatments for neurological disorders like Parkinson’s disease .
Materials Science
The trifluoromethyl group in the compound enhances the polarity, stability, and lipophilicity of materials. This makes it an important additive in the creation of materials with improved performance characteristics, particularly in the development of pharmaceuticals and pesticides .
Food Additives
While direct applications in food additives are not explicitly documented, the bioactive nature of indole derivatives suggests potential uses in the enhancement of food products. The compound’s derivatives could be explored for their preservative or flavor-enhancing properties due to their stability and biological activity .
Environmental Science
The compound’s derivatives could have applications in environmental science, particularly in the development of green chemistry protocols. Its use in solventless synthesis methods aligns with the principles of sustainability and reduced environmental impact .
Zukünftige Richtungen
The future directions for research on “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and selective synthetic methods could be a focus of future research .
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO3S/c16-15(17,18)23(22)12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)14(19)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTOYAGCOKKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3S(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)





![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)